molecular formula C11H12F2N2OS B14748843 {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol CAS No. 4745-77-1

{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol

Cat. No.: B14748843
CAS No.: 4745-77-1
M. Wt: 258.29 g/mol
InChI Key: KJOFLUXIHGDWKD-UHFFFAOYSA-N
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Description

{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a difluorophenyl group, an imino group, and a methanol group attached to the thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol typically involves the reaction of 2,4-difluoroaniline with 4-methyl-1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with formaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) are employed in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, and it is investigated for its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}acetone: Similar structure but with an acetone group instead of methanol.

Uniqueness

The uniqueness of {2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol lies in its specific combination of functional groups. The presence of both the difluorophenyl and imino groups, along with the thiazolidine ring, provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

4745-77-1

Molecular Formula

C11H12F2N2OS

Molecular Weight

258.29 g/mol

IUPAC Name

[2-(2,4-difluoroanilino)-4-methyl-5H-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C11H12F2N2OS/c1-11(5-16)6-17-10(15-11)14-9-3-2-7(12)4-8(9)13/h2-4,16H,5-6H2,1H3,(H,14,15)

InChI Key

KJOFLUXIHGDWKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=N1)NC2=C(C=C(C=C2)F)F)CO

Origin of Product

United States

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